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Compound of Interest

Compound Name:
4,6-Dimethyl-2-

mercaptopyrimidine

CAS No.: 131321-42-1

Cat. No.: B152782

Get Quote

Technical Support Center: DMMP Optimization
for Microvia Filling
Core Mechanism & Application Overview
4,6-Dimethyl-2-mercaptopyrimidine (DMMP) functions as a critical leveler in the acid copper

sulfate electroplating bath. Unlike suppressors (e.g., PEG) that form a global inhibitory film,

DMMP relies on convection-dependent adsorption.

In microvia filling (HDI PCB manufacturing), the goal is "Superfilling" or "Bottom-Up Fill," where

the deposition rate at the via bottom (

) significantly exceeds the rate at the surface (

).
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DMMP is a heterocyclic thione that adsorbs onto the copper lattice, blocking active sites for

Cu²⁺ reduction.

Surface (High Convection): DMMP is bulky and diffusion-limited. High convection at the

panel surface and via opening ensures a high supply of DMMP, creating a strong inhibitory

layer.

Via Bottom (Low Convection): Restricted fluid dynamics limit DMMP diffusion. Here, the

accelerator (e.g., SPS) accumulates, displacing the weaker suppressor layer and driving

rapid copper growth.
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Figure 1: Differential adsorption mechanism of DMMP facilitating bottom-up filling.

Troubleshooting Guide (Q&A)
This section addresses specific defects observed during cross-section analysis.

Q1: We are observing "Center Voids" or seams in the
filled microvia. Is this a DMMP issue?
Diagnosis: Likely Low DMMP Concentration (Under-dosing). Technical Explanation: If DMMP

concentration is insufficient (<1 ppm), the inhibition at the via opening is too weak. This allows

the copper to plate conformally (at the same rate on the walls as the bottom). The "shoulders"

of the via grow inward and collide before the bottom has filled, trapping electrolyte and creating

a void. Corrective Action:

Increase DMMP concentration in steps of 0.5 ppm.

Verify Suppressor (PEG/Cl⁻) levels, as DMMP works synergistically with the suppressor film.

Q2: The vias are filled, but we see "Dimples" (deep
depressions) at the top. Why?
Diagnosis:High DMMP Concentration (Over-dosing) or Low Accelerator (SPS). Technical

Explanation: While DMMP should inhibit the surface, excessive DMMP can diffuse into the via

bottom, overpowering the accelerator (SPS). This suppresses the "superfilling" driver, causing

the bottom growth to lag. The via eventually fills, but not fast enough to level with the surface,

leaving a dimple. Corrective Action:

Perform a CVS (Cyclic Voltammetric Stripping) analysis to quantify the effective leveler ratio.

If DMMP is high, dilute the bath or carbon treat (partial).

If DMMP is normal, increase SPS (Accelerator) to restore the bottom-up drive.

Q3: The copper surface is rough with nodular growth. Is
the leveler failing?
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Diagnosis:Loss of Suppression (Low DMMP or Low PEG/Cl⁻). Technical Explanation: DMMP

also acts as a grain refiner. Without it, Cu²⁺ reduction becomes diffusion-controlled rather than

reaction-controlled, leading to dendritic or nodular growth at high current density areas.

Corrective Action:

Check Chloride (Cl⁻) content.[1][2][3] (Target: 50-60 ppm). Cl⁻ is the bridge for suppressor

adsorption.

If Cl⁻ is correct, dose DMMP.

Optimization Protocol: Finding the "Sweet Spot"
Do not rely on generic datasheets. Optimal DMMP concentration varies based on via aspect

ratio and bath age.

Experimental Workflow: Linear Sweep Voltammetry
(LSV)
This method isolates the inhibition strength of DMMP.[4]

Prerequisites:

Rotating Disk Electrode (RDE) at 1000 RPM (Simulates surface convection).

Base Electrolyte: CuSO₄ (200 g/L) + H₂SO₄ (50 g/L) + Cl⁻ (60 ppm) + PEG (200 ppm) +

SPS (2 ppm).

Step-by-Step:

Baseline Scan: Run LSV from +0.1V to -0.8V vs. Ag/AgCl with the Base Electrolyte. Note the

current density at -0.25V.

Titration: Add DMMP in increments of 0.5 ppm (from 0.5 to 5.0 ppm).

Measurement: Run LSV after each addition.

Analysis: Plot Current Density (at -0.25V) vs. DMMP Concentration.
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Region A (Steep Drop): Rapid adsorption. Unstable filling.

Region B (Plateau):Optimal Range. Inhibition is stable.

Region C (Rise/Noise): Overdosing/Precipitation.

Concentration Impact Table
DMMP Conc.[2][4]
(ppm)

Inhibition Status Via Fill Result
Surface
Morphology

0 - 0.5 Weak
Void / Seam

(Conformal Growth)
Matte, Rough

1.0 - 2.0 Optimal
Defect-Free

(Superfilling)
Bright, Smooth

3.0 - 5.0 Strong
Dimple (Inhibited

Bottom)
Very Bright, Acicular

> 5.0 Excessive Skip Plating / Defects Brittle, Stressed

Decision Logic for Process Engineers
Use this flowchart to diagnose filling failures based on cross-section (SEM) data.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/371769236_Parameter_analysis_and_electrochemical_properties_of_46-Dimethyl-2-mercaptopyrimidine_for_mitigating_Cu_prominence_in_through_silicon_vias_filling
https://papers.ssrn.com/sol3/Delivery.cfm/76d238dd-4223-4def-bb47-aedf3d0b03d6-MECA.pdf?abstractid=4385148&mirid=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152782?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze Microvia Cross-Section
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Figure 2: Troubleshooting decision tree for DMMP-related plating defects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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